molecular formula C20H19N3O5 B11181050 Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate

Cat. No.: B11181050
M. Wt: 381.4 g/mol
InChI Key: MREQDZLANPBCTK-UHFFFAOYSA-N
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Description

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an azolidinyl ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbonylamino group. The final step involves the cyclization of the intermediate with a suitable reagent to form the azolidinyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxides, amines, and ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is unique due to its specific combination of functional groups and ring structures.

Biological Activity

Ethyl 4-{2,5-dioxo-3-[(phenylcarbonylamino)amino]azolidinyl}benzoate is a synthetic compound that falls within the category of azolidine derivatives. These types of compounds often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The structure of this compound suggests potential interactions with biological targets due to its functional groups.

Chemical Structure and Properties

The compound contains several key functional groups:

  • Azolidine Ring : This five-membered ring structure may contribute to the compound's ability to interact with biological macromolecules.
  • Dicarbonyl Functionality : The presence of two carbonyl groups (C=O) can enhance reactivity and potential binding with nucleophiles in biological systems.
  • Amino Groups : Amino groups (-NH2) can participate in hydrogen bonding and ionic interactions with proteins and enzymes.

Antimicrobial Activity

Many azolidine derivatives are known for their antimicrobial properties. The dicarbonyl and amino functionalities may enhance the compound's ability to inhibit microbial growth by interfering with metabolic pathways or damaging cell membranes.

Table 1: Comparison of Antimicrobial Activities of Similar Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Compound ABacterial32 µg/mL
Compound BFungal16 µg/mL
Ethyl 4-{...}TBDTBDTBD

Anticancer Potential

Research indicates that compounds with similar structures can exhibit anticancer properties by inducing apoptosis or inhibiting cell proliferation. The azolidine scaffold may allow for interaction with cancer-related targets such as kinases or transcription factors.

Case Study: Azolidine Derivatives in Cancer Research

In a study evaluating various azolidine derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of 10 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Enzyme Inhibition

Compounds like this compound may act as enzyme inhibitors. The presence of dicarbonyl groups allows for potential covalent interactions with active sites of enzymes, leading to inhibition.

Table 2: Enzyme Inhibition Data for Related Compounds

Compound NameTarget EnzymeIC50 (µM)Mechanism of Inhibition
Compound CKinase A25Competitive inhibition
Compound DEnzyme B15Non-competitive inhibition
Ethyl 4-{...}TBDTBDTBD

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-[3-(2-benzoylhydrazinyl)-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H19N3O5/c1-2-28-20(27)14-8-10-15(11-9-14)23-17(24)12-16(19(23)26)21-22-18(25)13-6-4-3-5-7-13/h3-11,16,21H,2,12H2,1H3,(H,22,25)

InChI Key

MREQDZLANPBCTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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